
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine is a compound that belongs to the class of 1,2-diarylethylamines. These compounds have been studied for their potential psychoactive properties and have been explored in various scientific research contexts . The compound’s structure includes a 1,2-diphenylethyl group attached to a 5-methyl-1,3-dioxan-5-amine moiety, making it a unique and interesting subject for chemical and pharmacological studies.
Vorbereitungsmethoden
The synthesis of N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2-diphenylethylamine and 5-methyl-1,3-dioxane.
Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow processes to enhance yield and efficiency.
Analyse Chemischer Reaktionen
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed.
Wissenschaftliche Forschungsanwendungen
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine has been explored in various scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for synthesizing other complex molecules.
Biology: Research has investigated its interactions with biological systems, including its potential effects on neurotransmitter receptors and enzymes.
Medicine: The compound’s psychoactive properties have led to studies on its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is also explored for its potential use in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets and pathways:
Neurotransmitter Receptors: The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
Enzymatic Pathways: It may inhibit or activate certain enzymes, affecting metabolic pathways and biochemical processes within cells
Vergleich Mit ähnlichen Verbindungen
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine can be compared with other similar compounds, such as:
Diphenidine: A structurally related compound known for its dissociative properties.
MT-45: A synthetic opioid with a similar 1,2-diphenylethyl structure but different pharmacological effects.
Ketamine: Another dissociative compound with a different core structure but similar psychoactive properties
Eigenschaften
CAS-Nummer |
6267-74-9 |
|---|---|
Molekularformel |
C19H24ClNO2 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-19(13-21-15-22-14-19)20-18(17-10-6-3-7-11-17)12-16-8-4-2-5-9-16;/h2-11,18,20H,12-15H2,1H3;1H |
InChI-Schlüssel |
PYQRDMNUGTWVLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCOC1)NC(CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14004174.png)
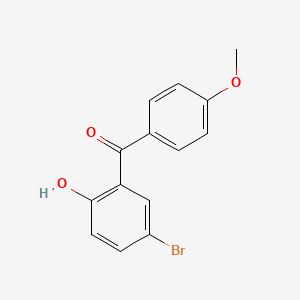
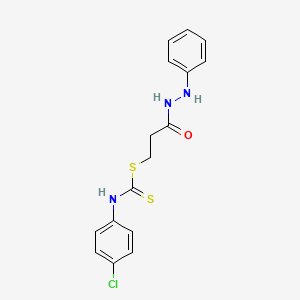
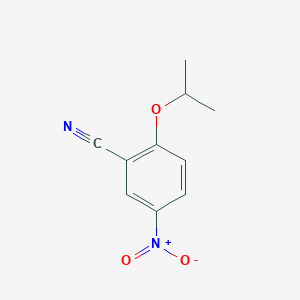
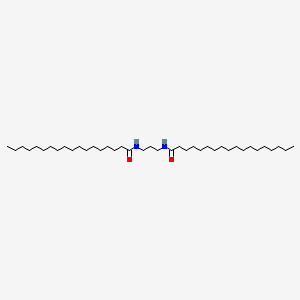
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
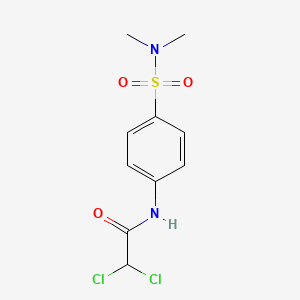
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
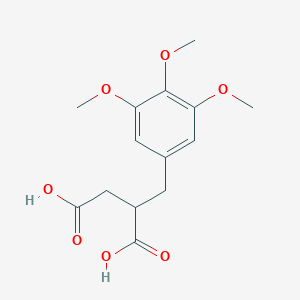
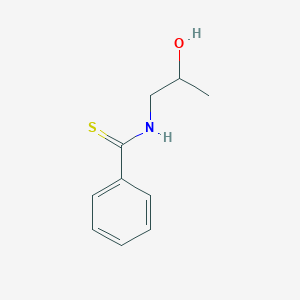
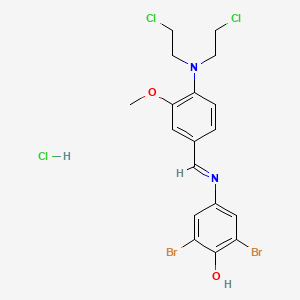
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)

